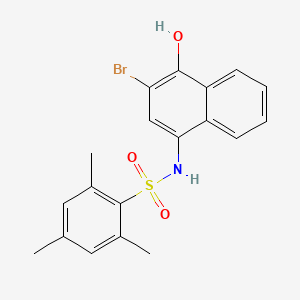
N-(3-bromo-4-hydroxy-1-naphthyl)-2,4,6-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromo-4-hydroxy-1-naphthyl)-2,4,6-trimethylbenzenesulfonamide, also known as BON, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. BON is a sulfonamide-based compound that has a unique structure and properties, making it a valuable tool for researchers to explore and develop new applications.
Wirkmechanismus
The mechanism of action of N-(3-bromo-4-hydroxy-1-naphthyl)-2,4,6-trimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various biological processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes that are involved in the production of inflammatory mediators. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, which include anti-inflammatory, antitumor, and herbicidal activities. This compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, by inhibiting the activity of COX-2 and LOX. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. In agriculture, this compound has been shown to inhibit the growth of weeds by interfering with their metabolic processes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-bromo-4-hydroxy-1-naphthyl)-2,4,6-trimethylbenzenesulfonamide has several advantages for use in lab experiments, including its high purity and good yield, making it suitable for various applications. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, this compound has some limitations, including its potential toxicity and limited solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of N-(3-bromo-4-hydroxy-1-naphthyl)-2,4,6-trimethylbenzenesulfonamide, including the exploration of its potential applications in medicine, agriculture, and materials science. In medicine, this compound could be further developed as a potential drug candidate for the treatment of inflammatory diseases and cancer. In agriculture, this compound could be further optimized as a herbicide to control weeds and improve crop yields. In materials science, this compound could be used to develop new materials with unique properties, such as high strength and durability.
In conclusion, this compound is a valuable chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of this compound has been optimized to yield a high purity product with a good yield, making it suitable for various applications. This compound has been extensively studied for its potential applications in medicine, agriculture, and materials science, and has been shown to have anti-inflammatory, antitumor, and herbicidal activities. There are several future directions for the research and development of this compound, including the exploration of its potential applications in medicine, agriculture, and materials science.
Synthesemethoden
The synthesis of N-(3-bromo-4-hydroxy-1-naphthyl)-2,4,6-trimethylbenzenesulfonamide involves several steps, which include the reaction of 3-bromo-4-hydroxy-1-naphthylamine with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base. The resulting intermediate is then treated with sodium hydroxide to form this compound. The synthesis of this compound has been optimized to yield a high purity product with a good yield, making it suitable for various applications.
Wissenschaftliche Forschungsanwendungen
N-(3-bromo-4-hydroxy-1-naphthyl)-2,4,6-trimethylbenzenesulfonamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to have anti-inflammatory and antitumor properties, making it a promising candidate for the development of new drugs. In agriculture, this compound has been used as a herbicide to control weeds, and in materials science, this compound has been used to develop new materials with unique properties.
Eigenschaften
IUPAC Name |
N-(3-bromo-4-hydroxynaphthalen-1-yl)-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO3S/c1-11-8-12(2)19(13(3)9-11)25(23,24)21-17-10-16(20)18(22)15-7-5-4-6-14(15)17/h4-10,21-22H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNYJPWGTJVJKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(cyclopropylamino)-2-oxoethoxy]-N-[2-(4-fluorophenoxy)ethyl]benzamide](/img/structure/B5088632.png)
![3'-amino-2-oxo-1,2,6',7',8',8a'-hexahydro-2'H-spiro[indole-3,1'-naphthalene]-2',2',4'-tricarbonitrile](/img/structure/B5088635.png)
![5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5088644.png)
![2-[3-(1H-pyrazol-3-yl)phenyl]-5-(1-pyrrolidinylcarbonyl)pyridine](/img/structure/B5088646.png)
![N-{1-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea](/img/structure/B5088649.png)


![N-(4-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5088681.png)

![1-(4-methylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B5088697.png)
![2-[(2-bromobenzoyl)amino]-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5088719.png)
![1-(4-methoxyphenyl)-5-[4-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5088724.png)
